molecular formula C9H9NO2 B8707190 1-(N-hydroxyimino)-1-phenylpropan-2-one

1-(N-hydroxyimino)-1-phenylpropan-2-one

Cat. No.: B8707190
M. Wt: 163.17 g/mol
InChI Key: YQHWURFNAULYNW-UHFFFAOYSA-N
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Description

1-(N-hydroxyimino)-1-phenylpropan-2-one is an organic compound that features a hydroxyimino group attached to a phenylpropanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(N-hydroxyimino)-1-phenylpropan-2-one can be synthesized through several methods. One common approach involves the reaction of phenylpropanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, yielding the desired hydroxyimino compound.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and quality. Techniques such as recrystallization and chromatography are commonly employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(N-hydroxyimino)-1-phenylpropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amines or hydroxylamines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(N-hydroxyimino)-1-phenylpropan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(N-hydroxyimino)-1-phenylpropan-2-one involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The compound’s effects are mediated through these interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1-(N-hydroxyimino)-1-phenylpropan-2-one: Unique due to its specific hydroxyimino group attached to a phenylpropanone backbone.

    2-hydroxyimino-1-phenylpropan-1-one: Similar structure but with different positioning of the hydroxyimino group.

    N-hydroxyimino-(2,2’)-dipropionic acid: Another hydroxyimino compound with a different backbone structure.

Uniqueness

This compound stands out due to its specific chemical structure, which imparts unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1-hydroxyimino-1-phenylpropan-2-one

InChI

InChI=1S/C9H9NO2/c1-7(11)9(10-12)8-5-3-2-4-6-8/h2-6,12H,1H3

InChI Key

YQHWURFNAULYNW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=NO)C1=CC=CC=C1

Origin of Product

United States

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